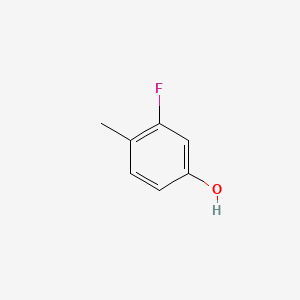

3-Fluoro-4-methylphenol

Descripción

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive overview of the academic research focused specifically on 3-Fluoro-4-methylphenol. This includes a detailed examination of its historical context, early synthesis methods, and the progression of research interests and applications. The scope is strictly limited to the scientific investigation of this compound, excluding any discussion of dosage, administration, or safety profiles. The content is based on a thorough review of academic literature and reputable chemical sources.

Historical Perspective of this compound Research

The journey of this compound in academic research has evolved from its initial synthesis to its use as a key intermediate in the creation of complex molecules for various scientific investigations.

Early Discoveries and Synthesis Methods

Early research on this compound was primarily focused on its synthesis and characterization. One of the common methods for its preparation involves the diazotization of 3-fluoro-4-methylaniline (B1361354). In this process, 3-fluoro-4-methylaniline is treated with a solution of sodium nitrate (B79036) in the presence of a strong acid, such as sulfuric acid, at low temperatures to form a diazonium salt. chemicalbook.com This intermediate is then subjected to hydrolysis, often by heating, which replaces the diazonium group with a hydroxyl group, yielding this compound. chemicalbook.com The final product is typically purified using techniques like column chromatography. chemicalbook.com

Another synthetic route that has been explored involves the use of 3-fluoro-4-(methylthio)phenol (B178303) as a starting material. This method also utilizes a diazotization reaction followed by subsequent chemical transformations to arrive at the desired product. chemicalbook.com The development of these synthetic methods has been crucial for making this compound more accessible for further research.

Evolution of Research Interests and Applications

Initial interest in this compound stemmed from its utility as a chemical intermediate. chemicalbook.com Its structure, featuring a reactive phenol (B47542) group and a strategically placed fluorine atom, makes it a valuable precursor in organic synthesis. Researchers have utilized this compound as a building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

For instance, this compound has been employed in the synthesis of ligands for metal complexes and in the preparation of derivatives for biological screening. The presence of the fluorine atom is of particular interest as it can be used to probe molecular interactions and to enhance the properties of the final compounds. tandfonline.com For example, derivatives of this compound have been investigated for their potential antibacterial and antifungal activities. smolecule.com

More recent research has explored the use of this compound in the synthesis of complex organic molecules, such as those used in the development of pharmaceutical agents. google.com The compound serves as a key fragment that can be incorporated into larger molecular scaffolds. The evolution of analytical techniques has also allowed for more detailed studies of the compound's properties, including its vibrational and nonlinear optical properties, which are of interest in materials science. orientjchem.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOOCAXPERKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379128 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-78-8 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 3-Fluoro-4-methylphenol

Synthesis from 3-Fluoro-4-methylaniline (B1361354)

A well-established and common method for the preparation of this compound involves the diazotization of 3-fluoro-4-methylaniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process is a variation of the classic Sandmeyer reaction.

The synthesis commences with the dissolution of 3-fluoro-4-methylaniline in an aqueous solution of a strong mineral acid, such as sulfuric acid. The solution is then cooled to a low temperature, typically between 0 and 5 °C, to ensure the stability of the diazonium salt to be formed. An aqueous solution of sodium nitrite (B80452) is then added portion-wise to the cooled aniline (B41778) solution. The nitrous acid, generated in situ from the reaction of sodium nitrite and the strong acid, reacts with the primary aromatic amine to form the corresponding diazonium salt.

Following the completion of the diazotization, the reaction mixture containing the diazonium salt is gently heated. The elevated temperature facilitates the hydrolysis of the diazonium group, leading to its replacement by a hydroxyl group and the evolution of nitrogen gas. The desired this compound is then isolated from the reaction mixture through extraction and purified using techniques such as distillation or chromatography.

Reaction Scheme:

3-Fluoro-4-methylaniline --(1. NaNO₂, H₂SO₄, 0-5 °C)--> [3-Fluoro-4-methylbenzenediazonium] --(2. H₂O, Δ)--> this compound

A representative experimental procedure for this transformation is summarized in the table below.

| Step | Reagents and Conditions | Purpose |

| 1. Diazotization | 3-Fluoro-4-methylaniline, aq. H₂SO₄, NaNO₂, 0-5 °C | Formation of the diazonium salt intermediate. |

| 2. Hydrolysis | Gentle heating of the diazonium salt solution | Replacement of the diazonium group with a hydroxyl group. |

| 3. Work-up | Extraction with an organic solvent (e.g., ethyl acetate), followed by drying and solvent evaporation. | Isolation of the crude product. |

| 4. Purification | Column chromatography or distillation | To obtain pure this compound. |

Synthesis from 3-Fluoro-4-methylanisole (B1304789)

Another synthetic approach to this compound is through the demethylation of its corresponding methyl ether, 3-fluoro-4-methylanisole. This two-step process involves the initial synthesis of the anisole (B1667542) derivative, followed by the cleavage of the methyl ether to yield the phenol (B47542).

The synthesis of 3-fluoro-4-methylanisole can be accomplished through various methods, including the methylation of a suitable precursor or through a Sandmeyer-type reaction from a corresponding aniline. Once the anisole is obtained, the critical step is the demethylation.

Several reagents are effective for the cleavage of aryl methyl ethers. A common and potent reagent for this purpose is boron tribromide (BBr₃) . The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, at reduced temperatures. The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. Subsequent workup with water hydrolyzes the resulting borate (B1201080) ester to afford the desired phenol.

Alternatively, pyridinium (B92312) chloride can be used as a milder reagent for demethylation. This method often requires higher temperatures, typically involving heating the anisole with pyridinium chloride, to effect the cleavage of the ether linkage.

Reaction Scheme:

3-Fluoro-4-methylanisole --(Demethylating Agent, Solvent, Heat)--> this compound

The table below outlines the key aspects of the demethylation step.

| Demethylating Agent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | Highly effective but moisture-sensitive and corrosive. |

| Pyridinium Chloride | Neat or in a high-boiling solvent, elevated temperatures (e.g., 180-220 °C) | Milder conditions, but requires higher temperatures. |

Other Conventional Synthesis Approaches

Beyond the specific routes from aniline and anisole derivatives, other conventional methods for the synthesis of substituted phenols can be adapted for the preparation of this compound. One such approach is the nucleophilic aromatic substitution (SNAr) on a suitably activated aryl halide. For instance, a dihalo-toluene derivative with activating groups could potentially be converted to the corresponding phenol under harsh conditions of high temperature and pressure in the presence of a strong base. However, the regioselectivity of such reactions can be a significant challenge.

Transition-metal-catalyzed hydroxylation of aryl halides has also emerged as a powerful tool in phenol synthesis. Catalytic systems based on palladium or copper can facilitate the conversion of aryl bromides or chlorides to phenols using a hydroxide (B78521) source. The choice of ligand is crucial for the efficiency and selectivity of these reactions. While not specifically detailed for this compound, these methods represent a viable synthetic strategy.

Novel and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of phenols. These approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

Biocatalytic Synthesis and Derivatization

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. While a direct biocatalytic route to this compound has not been extensively reported, the potential for such a synthesis exists through the application of engineered enzymes.

For example, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic compounds. Through protein engineering, it is conceivable to develop a P450 enzyme that can selectively hydroxylate 3-fluorotoluene (B1676563) at the para-position to the methyl group, directly yielding this compound.

Another area of interest is the enzymatic oxidation of phenolic pollutants. While often focused on degradation, the enzymes involved, such as tyrosinases and laccases , can perform selective oxidations and hydroxylations. Harnessing and controlling the reactivity of these enzymes could potentially lead to synthetic routes for functionalized phenols. The development of robust and stable biocatalysts for these transformations remains an active area of research.

The table below highlights potential biocatalytic approaches.

| Enzyme Class | Potential Reaction | Challenges and Opportunities |

| Cytochrome P450 Monooxygenases | Regioselective hydroxylation of 3-fluorotoluene | Requires enzyme engineering for desired selectivity and activity. |

| Tyrosinases/Laccases | Controlled oxidation/hydroxylation of a suitable precursor | Controlling the reaction to prevent over-oxidation and polymerization. |

Sustainable Synthesis Protocols

A notable advancement in the green synthesis of substituted phenols is the use of arylboronic acids as starting materials. A highly efficient and environmentally friendly protocol involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant in ethanol (B145695). This method is rapid, often proceeding to completion within minutes at room temperature, and avoids the use of harsh reagents or metal catalysts. The primary byproduct of this reaction is boric acid, which is relatively benign.

To apply this method for the synthesis of this compound, the corresponding 3-fluoro-4-methylphenylboronic acid would be required as a precursor. The synthesis of this boronic acid can be achieved from the corresponding aryl halide through a metal-catalyzed borylation reaction.

Reaction Scheme:

3-Fluoro-4-methylphenylboronic acid --(H₂O₂, Ethanol, Room Temperature)--> this compound

This approach offers a significant improvement in terms of sustainability compared to traditional methods that often generate stoichiometric amounts of toxic byproducts. The use of a green solvent like ethanol and an environmentally benign oxidant like hydrogen peroxide makes this a highly attractive route for the industrial production of substituted phenols.

Derivatization and Functionalization of this compound

This compound is a versatile chemical intermediate whose value lies in the reactivity of its phenolic hydroxyl group and the aromatic ring. The presence of the fluorine atom and the methyl group on the benzene (B151609) ring influences the molecule's electronic properties and steric hindrance, offering a unique platform for the synthesis of more complex derivatives. Functionalization strategies typically target either the hydroxyl group, for reactions like etherification, or the aromatic ring through electrophilic substitution. These derivatizations are crucial for incorporating the this compound moiety into larger molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Phenoxypropanamines

Phenoxypropanamines are a class of compounds often investigated in medicinal chemistry for their diverse pharmacological activities. The synthesis of phenoxypropanamine derivatives from this compound can be effectively achieved via the Williamson ether synthesis. masterorganicchemistry.com This classic and reliable method involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.com

The general procedure involves two main steps:

Deprotonation: The phenolic hydroxyl group of this compound is deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an appropriate electrophile, typically a 1-halo-3-aminopropane derivative (where the amino group is often protected), in an SN2 reaction. Subsequent deprotection of the amino group yields the final phenoxypropanamine.

A representative reaction scheme is shown below:

Step 1: Formation of the Phenoxide

Step 2: Nucleophilic Substitution and Deprotection

The choice of base, solvent, and protecting group for the amine is critical for optimizing the reaction yield and purity of the product.

Table 1: Components in the Synthesis of a Phenoxypropanamine Derivative

| Component Type | Example Compound | Role in Reaction |

|---|---|---|

| Phenol Precursor | This compound | Source of the aryloxy group |

| Base | Sodium Hydride (NaH) | Deprotonates the phenol to form the nucleophile |

| Alkylating Agent | N-(3-chloropropyl)phthalimide | Provides the propanamine backbone (with protected amine) |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate SN2 reaction |

| Deprotection Reagent | Hydrazine (N2H4) | Removes the phthalimide (B116566) protecting group |

| Final Product | 1-(3-Fluoro-4-methylphenoxy)-3-aminopropane | Target phenoxypropanamine derivative |

Formation of Halogenated Phenol Derivatives

Further functionalization of the this compound aromatic ring can be achieved through electrophilic aromatic substitution, such as halogenation. The existing substituents—hydroxyl (-OH), methyl (-CH3), and fluoro (-F)—dictate the position of the incoming electrophile (e.g., Br+, Cl+).

The directing effects of the substituents are as follows:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Methyl (-CH3): A weakly activating, ortho, para-directing group.

Fluoro (-F): A deactivating, ortho, para-directing group (due to its high electronegativity but ability to donate a lone pair via resonance).

In this compound, the positions ortho to the powerful hydroxyl group (positions 2 and 6) are the most activated and sterically accessible sites for substitution. The directing effects of the substituents are synergistic, strongly favoring substitution at these positions.

Table 2: Analysis of Potential Halogenation Sites

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| 2 | ortho to -OH (strong activation), meta to -CH3, meta to -F | Highly Favorable |

| 5 | meta to -OH, ortho to -CH3, ortho to -F | Less Favorable |

| 6 | ortho to -OH (strong activation), meta to -CH3 | Highly Favorable |

Bromination, for example, can be carried out using bromine (Br2) in a suitable solvent, often with a mild Lewis acid catalyst if needed. Given the high activation provided by the phenol group, the reaction may proceed even without a catalyst. The primary expected products would be 2-bromo-3-fluoro-4-methylphenol and 2,6-dibromo-3-fluoro-4-methylphenol, depending on the stoichiometry of the brominating agent used.

General Reaction for Bromination:

Synthesis of Pyrrolidinone Derivatives

The synthesis of N-aryl pyrrolidinone derivatives directly from this compound requires a multi-step approach, as there are no direct one-pot methods for this transformation. A plausible synthetic strategy would involve first linking the phenol to a nitrogen-containing precursor via an ether bond, followed by cyclization to form the pyrrolidinone ring.

One hypothetical pathway could be:

Etherification: React this compound with a suitable four-carbon chain containing a leaving group at one end and a precursor to the amine at the other (e.g., an alkyl halide with a nitro group, such as 4-bromobutanenitrile).

Reduction: Reduce the precursor functional group (e.g., the nitrile) to a primary amine.

Cyclization: Induce intramolecular cyclization of the resulting amino ester or amino acid derivative to form the five-membered lactam (pyrrolidinone) ring.

This sequence builds the necessary framework piece by piece, using the phenol as the starting anchor point. While various methods exist for synthesizing pyrrolidinones, adapting them to start from a phenol requires these carefully planned intermediate steps. rsc.orgtandfonline.com

Plausible Multi-step Synthesis of a Pyrrolidinone Derivative:

Advanced Synthetic Strategies for Complex Molecules Incorporating this compound Moieties

This compound serves as a valuable building block in advanced organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. weimiaobio.comnbinno.com The strategic placement of the fluoro and methyl groups on the phenol ring provides chemists with a tool to fine-tune the physicochemical and biological properties of a target molecule.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. nsf.gov The fluorine atom can enhance properties such as:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets (e.g., hydrogen bonds, dipole-dipole interactions), potentially increasing the potency of a compound.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

The this compound moiety can be integrated into larger molecular scaffolds through the reactions described previously (e.g., etherification) or through more complex coupling reactions. Its specific substitution pattern makes it a unique building block for creating novel chemical entities with tailored properties. For example, its isomers and related fluorinated phenols are used in the synthesis of novel therapeutic agents, highlighting the importance of this structural motif. nbinno.com

Table 3: Strategic Value of the this compound Moiety in Synthesis

| Structural Feature | Synthetic Handle | Advantage in Complex Molecule Design |

|---|---|---|

| Phenolic -OH | Nucleophilic reactions (e.g., etherification, esterification) | Provides a key point for connecting the moiety to a larger scaffold. |

| Aromatic Ring | Electrophilic substitution, cross-coupling reactions | Allows for further functionalization to modulate electronic and steric properties. |

| Fluorine Atom | Modulator of pKa, lipophilicity, and metabolic stability | Enhances pharmacokinetic and pharmacodynamic properties of the final compound. |

| Methyl Group | Steric influence and lipophilicity contributor | Can improve binding selectivity and oral absorption. |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 3-Fluoro-4-methylphenol, with each technique offering unique information about its molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy of this compound provides precise information about the arrangement of hydrogen atoms within the molecule. In a typical 1H NMR spectrum recorded in deuterated chloroform (CDCl₃), the following characteristic signals are observed: a singlet for the methyl group (CH₃), a broad singlet for the hydroxyl proton (-OH), and multiplets for the aromatic protons.

A reported 1H NMR spectrum for this compound shows the following chemical shifts (δ) in parts per million (ppm): 6.98 (d, J=8.6Hz, 1H), 6.52 (m, 2H), 5.82 (br, 1H), 2.12 (s, 3H) nih.gov. The singlet at 2.12 ppm corresponds to the three protons of the methyl group. The broad singlet at 5.82 ppm is characteristic of the phenolic hydroxyl proton. The signals in the aromatic region, a doublet at 6.98 ppm and a multiplet at 6.52 ppm, correspond to the protons on the benzene (B151609) ring, with their splitting patterns providing information about their coupling with neighboring protons and the fluorine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.98 | Doublet (d) | 1H | Aromatic H |

| 6.52 | Multiplet (m) | 2H | Aromatic H |

| 5.82 | Broad Singlet (br s) | 1H | -OH |

| 2.12 | Singlet (s) | 3H | -CH₃ |

For substituted phenols, the carbon atom attached to the hydroxyl group typically resonates in the range of 150-160 ppm. The other aromatic carbons will appear in the typical aromatic region of 110-140 ppm, with their specific shifts influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing fluorine atom. The methyl carbon will appear upfield, generally in the range of 15-25 ppm. For instance, in p-cresol (B1678582), the methyl carbon appears at 20.50 ppm rsc.org. The presence of the fluorine atom will also introduce C-F coupling, leading to splitting of the signals for the carbon atoms in its vicinity. For example, in 4-fluorophenol, the carbon attached to fluorine shows a large coupling constant rsc.org.

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C-OH | 150 - 160 | Quaternary carbon, likely deshielded. |

| C-F | 155 - 165 (with large ¹JCF) | Quaternary carbon, deshielded and split by fluorine. |

| Aromatic CH | 110 - 135 | Shifts influenced by substituents and C-F coupling. |

| -CH₃ | 15 - 25 | Shielded aliphatic carbon. |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. A key feature of 19F NMR is its wide chemical shift range, which makes the signals highly sensitive to the local electronic environment alfa-chemistry.com.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, resulting from O-H stretching vibrations. The C-O stretching vibration of the phenol (B47542) is expected to appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-F stretching vibration for an aryl fluoride typically appears as a strong band in the 1100-1250 cm⁻¹ region. The C-H bending vibrations of the methyl group would be seen around 1375 and 1450 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

| C-F (Aryl) | Stretching | 1100 - 1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.13 g/mol ) nih.gov. The fragmentation of phenols often involves the loss of a hydrogen atom to form a stable phenoxy radical, or the loss of a CO molecule from the ring. For this compound, characteristic fragmentation could involve the loss of a methyl radical (-CH₃) or rearrangements involving the fluorine and hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound (C₇H₇FO) is 126.0481 g/mol nih.gov. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an invaluable tool for unambiguous identification.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₇FO | Elemental composition |

| Nominal Mass | 126 u | Integer mass of the most abundant isotopes |

| Molecular Weight | 126.13 g/mol | Average mass of all isotopes |

| Exact Mass (HRMS) | 126.0481 u | Precise mass used for formula determination nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Molecular Modeling

Computational modeling serves as a powerful tool to complement experimental data, providing a theoretical framework to understand and predict the properties of molecules like this compound.

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems. arxiv.org It is favored for its excellent balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including organic molecules. google.commdpi.com Studies on structurally analogous compounds, such as 3-fluoro-4-methylbenzonitrile, have utilized DFT calculations with methods like B3LYP and basis sets such as 6-311++G(d,p) to successfully predict molecular properties. orientjchem.org

A fundamental application of DFT is geometry optimization, a process that calculates the most stable, lowest-energy three-dimensional structure of a molecule. google.com This involves determining the optimal bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a minimum on the potential energy surface of the molecule. For related compounds, theoretical geometric parameters calculated via DFT have shown good agreement with experimental data obtained from techniques like X-ray diffraction. nih.gov This validation confirms the reliability of the computational model for further property predictions.

| Parameter | Calculated Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-O Bond Length | ~1.34 Å |

| C-F Bond Length | ~1.36 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is central to describing the electronic properties and chemical reactivity of a molecule. joaquinbarroso.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO : Represents the ability of a molecule to donate an electron. Its energy level is crucial for determining the molecule's oxidation potential. ossila.com

LUMO : Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity and reduction potential. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. DFT calculations on the analogous compound 3-fluoro-4-methylbenzonitrile have been used to determine these values, providing insight into the molecule's electronic behavior. orientjchem.orgresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.98 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 5.83 |

DFT calculations are also used to perform vibrational analysis, which predicts the frequencies of molecular vibrations. These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. A close match between the theoretical and experimental spectra serves to validate the accuracy of the optimized molecular structure. orientjchem.org For example, specific vibrational modes such as C-F stretching and CH₃ group vibrations have been successfully assigned for similar molecules using this combined approach. orientjchem.orgresearchgate.net

Furthermore, DFT is a powerful tool for investigating the Non-Linear Optical (NLO) properties of materials. NLO materials are important for applications in optoelectronics and telecommunications. scirp.org Key NLO properties, including the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated. scirp.org A large hyperpolarizability value indicates a strong NLO response, which is often associated with molecules that have significant intramolecular charge transfer. Calculations on 3-fluoro-4-methylbenzonitrile have shown it to be a potentially efficient NLO material, a property that could be shared by this compound. orientjchem.org

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.10 Debye |

| Mean Polarizability (α) | 1.38 x 10-23 esu |

| First Hyperpolarizability (β) | 1.18 x 10-30 esu |

Advanced Research in Catalysis Involving Phenolic Compounds

Catalytic Oxidation of Phenolic Compounds in Wastewater Treatment

The removal of phenolic compounds from wastewater is a critical environmental concern due to their toxicity. Catalytic oxidation processes offer effective methods for their degradation.

Disclaimer: Specific studies on the heterogeneous catalytic oxidation of 3-Fluoro-4-methylphenol using CeO2-ZrO2 based catalysts were not prominently found. The following discussion is based on research involving other phenolic compounds.

Cerium dioxide-zirconium dioxide (CeO2-ZrO2) mixed oxides are recognized for their high oxygen storage capacity and redox properties, making them effective promoters in catalysts for the wet air oxidation of phenolic pollutants. researchgate.net The introduction of zirconia into the ceria lattice enhances thermal stability and oxygen mobility. researchgate.net

Research on p-cresol (B1678582), a structural analog of this compound, has demonstrated the efficacy of platinum (Pt) catalysts supported on CeO2-ZrO2. The addition of ZrO2 to a Pt/Al2O3 catalyst was found to promote the direct deoxygenation of p-cresol. researchgate.netepa.gov Further enhancement was observed with CeO2-ZrO2-Al2O3 supports, which exhibited the highest hydrodeoxygenation (HDO) activity. researchgate.net The improved performance is attributed to the creation of Brønsted acid sites on the catalyst surface, which facilitate the adsorption of the phenolic compound. researchgate.net For instance, the deoxygenation of p-cresol on a Pt/CeO2-ZrO2-Al2O3 catalyst was significantly higher than on catalysts with only ZrO2 or CeO2 promotion. researchgate.net

| Catalyst Support | Key Findings for p-cresol Hydrodeoxygenation |

| Al2O3 | Baseline activity. |

| ZrO2-Al2O3 | Promoted direct deoxygenation via Caromatic-O bond scission. |

| CeO2-Al2O3 | Higher deoxygenation extent due to increased Brønsted acidity favoring adsorption. researchgate.net |

| CeO2-ZrO2-Al2O3 | Highest HDO activity, showing a synergistic effect of CeO2 and ZrO2. researchgate.net |

Disclaimer: Direct research on the biocatalysis of this compound is not extensively documented. The principles are discussed based on studies with cresols and other phenolic compounds.

Biocatalytic wastewater treatment utilizes enzymes like peroxidases and laccases as green catalysts for the degradation of toxic organic pollutants. mdpi.com This method is considered more energy-efficient and environmentally friendly than conventional physicochemical processes. scholaris.ca Enzymes offer high specificity for their substrates and can effectively degrade various phenolic compounds under mild conditions. mdpi.comnlc-bnc.ca

Studies on cresols have shown that enzymes can be a viable treatment option. Laccase has been successfully used to remove o-, m-, and p-cresol from synthetic wastewater, with removal efficiencies reaching up to 90% under optimal pH and enzyme dosage. nlc-bnc.ca Soybean peroxidase (SBP) is another promising enzyme, known for its stability and efficacy in oxidizing aromatic compounds, including cresols. scholaris.caresearchgate.net The enzymatic treatment of cresols typically involves the oxidation of the phenolic compounds, leading to the formation of precipitable polymers, which can then be removed from the water. researchgate.net

| Enzyme | Substrate | Key Findings |

| Laccase | o-, m-, p-cresol | Achieved up to 90% removal from synthetic wastewater at optimal pH (5.6-7.0). nlc-bnc.ca |

| Soybean Peroxidase (SBP) | p-, o-, m-cresol (B1676322) | Effective in catalyzing the oxidation of cresols, forming precipitable polymers. researchgate.net |

| Pseudomonas putida CF600 | o-, m-, p-cresol | Engineered strains can convert cresols into valuable bioproducts like methyl muconic acids. rsc.org |

Disclaimer: Specific data on the CWPO of this compound is scarce. The discussion below is based on research on cresols and other substituted phenols.

Catalytic Wet Peroxide Oxidation (CWPO) is an advanced oxidation process (AOP) that uses hydroxyl radicals generated from hydrogen peroxide (H2O2) to degrade organic pollutants. researchgate.net The classical Fenton reaction employs homogeneous ferrous ions (Fe2+) as a catalyst, but heterogeneous Fenton-like catalysts are often preferred to avoid the issue of iron sludge. nih.govacs.org

The degradation of cresols (o-, m-, and p-cresol) by the Fenton process has been shown to be highly effective, with removal efficiencies of up to 82% within 120 minutes under optimal conditions (pH 3, specific concentrations of H2O2 and Fe2+). nih.gov The reaction follows pseudo-first-order kinetics, and the primary degradation products are lower molecular weight aliphatic acids like acetic and oxalic acid. nih.gov However, complete mineralization to CO2 is often limited, with DOC removal efficiency around 42%. nih.gov

For p-cresol, the efficiency of the Fenton process is highly dependent on the pH and the [Fe2+]/[H2O2] ratio, with an optimal pH found to be 3.5. aip.org Studies on other substituted phenols, like 4,6-dinitro-o-cresol (B1670846) (DNOC), have utilized Fe2+-substituted ion-exchange resins as heterogeneous catalysts to facilitate Fenton degradation effectively. acs.orgacs.orgnih.gov

| Cresol (B1669610) Isomer | Optimal [H2O2] | Optimal [Fe2+] | Degradation Efficiency (120 min) |

| o-cresol | 31.64 mM | 0.90 mM | ~82% |

| m-cresol | 31.64 mM | 0.72 mM | ~82% |

| p-cresol | 31.64 mM | 0.90 mM | ~82% |

Data based on a study of Fenton oxidation of cresols. nih.gov

Catalytic Deoxygenation of Phenolic Compounds in Biomass Valorization

Catalytic deoxygenation, specifically hydrodeoxygenation (HDO), is a vital process for upgrading oxygen-rich biomass-derived compounds into valuable biofuels and chemicals. nih.gov Cresols are common model compounds for lignin, a major component of biomass. The goal of HDO is to remove oxygen atoms from the phenolic ring while minimizing hydrogen consumption and preserving the aromatic ring to produce compounds like toluene (B28343). researchgate.netacs.org

Various catalysts have been investigated for the HDO of cresols. Pt/γ-Al2O3 has been used for the deoxygenation of m-cresol, where toluene is formed via dehydroxylation. acs.org However, these catalysts can suffer from deactivation due to the formation of carbonaceous deposits (coke). acs.org Bimetallic catalysts, such as Ni-Sn alloys, have shown promise in selectively catalyzing the C-O bond scission, thus favoring the production of toluene from m-cresol with lower hydrogen consumption. researchgate.net Similarly, sulfided CoMo/Al2O3 catalysts have been studied for the HDO of cresol isomers, demonstrating different reactivities (m-cresol > p-cresol > o-cresol). researchgate.net

| Catalyst | Model Compound | Key Findings |

| Pt/γ-Al2O3 | m-cresol | High initial activity for deoxygenation to toluene, but deactivates due to coking. acs.org |

| Pt-WOx/C | m-cresol | Unusually active and highly selective (>94%) for toluene production with high stability. acs.org |

| Ni-Sn/SiO2 | m-cresol | Bimetallic sites synergistically catalyze C-O bond scission, favoring direct deoxygenation. researchgate.net |

| CoMo/Al2O3 (sulfided) | cresol isomers | Reactivity order: m-cresol > p-cresol > o-cresol. researchgate.net |

Phenolic Compounds in Nanoparticle Synthesis and Catalytic Activity

Disclaimer: The use of this compound in nanoparticle synthesis is not well-documented. The following examples utilize other phenolic and related compounds.

Phenolic compounds can act as reducing and capping agents in the green synthesis of metallic nanoparticles, offering an eco-friendly alternative to conventional chemical methods. The synthesized nanoparticles often exhibit significant catalytic activity.

For instance, the reduction of hazardous compounds like 4-nitrophenol (B140041) to the less toxic 4-aminophenol (B1666318) is a common model reaction to test the catalytic activity of newly synthesized nanoparticles. mdpi.comacs.org Silver nanoparticles (AgNPs) synthesized using various methods have shown high catalytic efficiency in this reduction. acs.org Similarly, catalysts based on nanoparticles of copper, silver, and gold deposited on supports have been tested for the reduction of 2-, 3-, and 4-nitrophenol. mdpi.com The catalytic activity is influenced by factors such as the metal type, particle size, and the synthesis method. mdpi.com While specific use of cresols as the primary reducing/capping agent is less common, the principles derived from using other phenolic compounds are broadly applicable.

| Nanoparticle | Target Reaction | Key Findings |

| AgNP-PG-5K | 4-nitrophenol reduction | Effective catalyst with a pseudo-first-order rate constant of 5.50 × 10–3 s–1. acs.org |

| Au, Ag, Cu NPs on PDA@Fe3O4 | 2-, 3-, 4-nitrophenol reduction | Catalytic activity varied with metal (Au > Ag > Cu) and synthesis method. mdpi.com |

Biological and Biomedical Research Applications

Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's physicochemical and biological characteristics. 3-Fluoro-4-methylphenol serves as a key building block in this context, providing a versatile scaffold for the development of novel therapeutic agents.

This compound as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of pharmaceuticals. leapchem.comchemicalbook.com Its structure, featuring a phenol (B47542) ring substituted with both a fluorine atom and a methyl group, allows for the creation of diverse derivatives. leapchem.com It is employed as a building block for active pharmaceutical ingredients (APIs), where the fluorine atom is integral to enhancing the biological activity, metabolic stability, and lipophilicity of the final drug product. leapchem.com The presence of fluorine can lead to improved pharmacokinetic properties, making it a desirable component in drug design. weimiaobio.com The compound's reactivity allows it to be easily modified, making it a versatile starting point for synthesizing a wide range of more complex molecules for pharmaceutical applications. leapchem.com

Structure-Activity Relationship (SAR) Studies of Fluorinated Compounds in Drug Design

Structure-Activity Relationship (SAR) is a fundamental concept in drug discovery that examines how a molecule's chemical structure correlates with its biological activity. researchgate.net In the context of fluorinated compounds, SAR studies are crucial for optimizing drug candidates. The introduction of fluorine can have profound, though sometimes unpredictable, effects on a molecule's properties. nih.gov

Key considerations in the SAR of fluorinated compounds include:

Acidity (pKa) : Fluorine's high electronegativity can significantly lower the pKa of nearby acidic groups, like the hydroxyl group in phenols, affecting ionization at physiological pH and receptor binding interactions. nih.gov

Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes. This can increase a drug's half-life and bioavailability. nih.govnih.gov

Receptor Binding : Fluorine can act as a hydrogen bond acceptor, influencing how a drug molecule interacts with its biological target. nih.gov Replacing a hydroxyl group, which can both donate and accept hydrogen bonds, with a fluorine atom can have a significant, sometimes detrimental, effect on binding affinity. nih.gov

A study on fluorinated carboxylic acid bioisosteres demonstrated that fluorinated phenols can serve as useful surrogates for the carboxylic acid group, highlighting the impact of fluorine on physicochemical properties like acidity and lipophilicity. nih.gov

Table 1: Impact of Fluorination on Molecular Properties in Drug Design

| Property | Effect of Fluorine Substitution | Implication in Drug Design |

|---|---|---|

| Acidity (pKa) | Increases acidity of nearby functional groups. nih.gov | Alters ionization state, potentially improving receptor interaction and solubility. |

| Lipophilicity (logD) | Generally increases lipophilicity. leapchem.com | Can enhance membrane permeability and absorption. |

| Metabolic Stability | Increases stability by strengthening C-F bonds. nih.gov | Prolongs drug half-life and improves bioavailability. |

| Binding Interactions | Can act as a hydrogen bond acceptor. nih.gov | Modifies binding affinity and selectivity for the target receptor. |

Design and Synthesis of Derivatives with Targeted Biological Activities

The this compound scaffold is a starting point for synthesizing derivatives with specific therapeutic actions. For example, in the development of novel antibacterial agents, a pleuromutilin derivative was synthesized by introducing a 4-fluorophenyl group, resulting in a compound with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Synthetic strategies often involve modifying the hydroxyl group or other positions on the aromatic ring. A common synthesis route for this compound itself involves starting from 3-fluoro-4-methylaniline (B1361354). chemicalbook.com This aniline (B41778) is dissolved in an aqueous sulfuric acid solution, and sodium nitrate (B79036) is added at a low temperature. The mixture is then heated, and the final product is extracted and purified. chemicalbook.com

From this intermediate, further derivatives can be created. For instance, the synthesis of novel pyrazole (B372694) carboxamide derivatives with potential antimicrobial activity has been achieved using a multi-step process starting with a fluorinated aniline precursor. Similarly, fluoro-substituted 3,4-dihydroquinazoline derivatives have been prepared as part of a bioisosteric strategy to improve the metabolic stability of lead compounds for potential use as cytotoxic and analgesic agents. nih.gov

Potential in Anti-inflammatory and Analgesic Drug Development

Research has explored the development of novel anti-inflammatory and analgesic agents from fluorinated precursors. For example, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and showed considerable p38 MAP kinase inhibitory activity, a key target in inflammation. nih.gov Another study focused on synthesizing morpholinopyrimidine derivatives, with a 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol compound identified as a potent inhibitor of nitric oxide production in macrophage cells, indicating significant anti-inflammatory potential. rsc.org

In the realm of analgesics, new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol have been synthesized, including compounds with a 3-fluorophenyl group, with the goal of creating bioactive systems with pain-relieving activity. zsmu.edu.ua Additionally, derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have been synthesized and evaluated, with many displaying potent analgesic effects in animal models. researchgate.net These studies underscore the utility of incorporating fluorine into molecular scaffolds to develop new drugs for treating pain and inflammation.

Environmental Microbiology and Biodegradation Studies

While fluorination often increases the persistence of organic compounds, understanding their fate in the environment is critical. nih.govmdpi.com Fluorinated analogs of natural compounds are powerful tools for elucidating microbial metabolic pathways.

Anaerobic Metabolism Pathways of Methylphenols using Fluorinated Analogs

The anaerobic biodegradation of aromatic compounds like methylphenols is a key process in environments lacking oxygen. Fluorinated analogs serve as mechanistic probes to identify metabolic intermediates that might not otherwise accumulate to detectable levels.

In one study, 6-fluoro-3-methylphenol (an isomer of this compound) was used to investigate the metabolic pathway of m-cresol (B1676322) in a methanogenic consortium. nih.gov The presence of the fluorinated analog caused the accumulation of 4-hydroxy-2-methylbenzoic acid, an intermediate in the m-cresol degradation pathway. nih.gov The study identified a corresponding pathway for the fluorinated analog: 6-fluoro-3-methylphenol was metabolized to 5-fluoro-4-hydroxy-2-methylbenzoic acid, then to 3-fluoro-4-hydroxybenzoic acid, and finally to 3-fluorobenzoic acid. nih.gov This revealed a novel, rate-limiting demethylation step in the pathway. nih.gov

Similarly, the effects of various fluorophenols on the anaerobic transformation of phenol to benzoate have been examined. nih.gov It was found that 2-fluorophenol and 3-fluorophenol could be transformed simultaneously with phenol, suggesting that the initial enzymatic steps could tolerate fluorine substitution. The products formed, such as 3-fluorobenzoate from 2-fluorophenol, indicated that a para-carboxylation mechanism was at play. nih.gov These studies demonstrate the utility of fluorinated analogs in mapping complex microbial degradation pathways.

Identification of Metabolites and Demethylation Reactions

The metabolism of substituted phenols is a key area of research in understanding the environmental fate of these compounds and their potential for bioremediation. While direct studies on the metabolic fate of this compound are not extensively documented, research on analogous compounds provides significant insights into its likely metabolic pathways, particularly concerning demethylation reactions.

A study on the methanogenic degradation of m-cresol utilized a fluorinated analog, 6-fluoro-3-methylphenol, to probe the metabolic pathway. The presence of the fluorine atom in a specific position was instrumental in the accumulation and identification of metabolic intermediates. In this study, a novel demethylation reaction was identified as a rate-limiting step. nih.govnih.gov The metabolic sequence observed for the fluorinated analog was as follows: 6-fluoro-3-methylphenol → 5-fluoro-4-hydroxy-2-methylbenzoic acid → 3-fluoro-4-hydroxybenzoic acid → 3-fluorobenzoic acid. nih.govnih.gov This suggests that a similar demethylation process is a plausible and critical step in the breakdown of this compound under anaerobic conditions. The final aromatic product in the m-cresol pathway was benzoic acid, indicating that the degradation of such methylated phenols merges with the metabolic pathways of a wide range of phenolic compounds. nih.govnih.gov

Table 1: Proposed Analogous Metabolic Pathway based on Fluorinated m-Cresol Metabolites

| Precursor | Intermediate 1 | Intermediate 2 | Final Aromatic Product |

|---|

Aerobic Biodegradation Pathways via Catechols

Under aerobic conditions, the biodegradation of phenolic compounds typically proceeds through the formation of catechol intermediates, which are then subject to ring cleavage. For fluorinated phenols, a similar pathway is anticipated. The initial step would involve the hydroxylation of this compound to form a substituted catechol, likely 3-fluoro-4-methylcatechol.

Research on the aerobic metabolism of fluorobenzene by Rhizobiales sp. strain F11 demonstrated the formation of 4-fluorocatechol and catechol as intermediates. nih.gov This strain utilized an ortho-cleavage pathway for the subsequent degradation of these catechols. nih.gov Similarly, the bacterium Burkholderia fungorum FLU100 has been shown to completely mineralize 3-fluorocatechol, a key metabolite in the degradation of fluorobenzene. researchgate.netnih.gov This finding is significant as it contradicts earlier views that 2-fluoromuconate, the product of ortho-cleavage of 3-fluorocatechol, is a dead-end metabolite. researchgate.netnih.gov

Based on these findings, a probable aerobic biodegradation pathway for this compound would involve the following steps:

Hydroxylation of this compound to 3-fluoro-4-methylcatechol.

Ortho-cleavage of the 3-fluoro-4-methylcatechol ring by a catechol 1,2-dioxygenase.

Further metabolism of the resulting muconic acid derivative, leading to intermediates of central metabolic pathways.

Inhibition Studies using Fluorinated Catechols to Delineate Pathways

Fluorinated analogs of metabolic intermediates can serve as powerful tools in elucidating biochemical pathways through inhibition studies. The presence of a fluorine atom can alter the electronic properties and reactivity of a molecule, potentially leading to the inhibition of specific enzymes.

Catechol 2,3-dioxygenases are key enzymes in the meta-cleavage pathway of aromatic compound degradation. Studies have shown that halogenated catechols can act as inhibitors of these enzymes. For instance, 3-chlorocatechol and 4-chlorocatechol have been identified as noncompetitive or mixed-type inhibitors of catechol 2,3-dioxygenase from Pseudomonas putida. nih.gov Notably, 4-fluorocatechol is a substrate for this enzyme, while 3-chlorocatechol is a potent inhibitor. nih.govresearchgate.netresearchgate.net

The inhibitory properties of such halogenated catechols can be exploited to delineate metabolic pathways. By introducing a compound like 3-fluorocatechol, which is a plausible metabolite of this compound, researchers can selectively block the meta-cleavage pathway. This would cause the accumulation of upstream intermediates, allowing for their identification and providing evidence for the operative metabolic route. The use of 3-fluorocatechol has been demonstrated to inhibit the degradation of 4-tert-butylphenol, suggesting its utility in such mechanistic studies. researchgate.net

Agricultural Chemical Formulations

The unique properties imparted by fluorine atoms, such as increased metabolic stability and enhanced biological activity, have made fluorinated organic compounds valuable in the development of agrochemicals. This compound is recognized as a precursor in the synthesis of various agricultural chemicals. weimiaobio.com

Herbicides

While specific commercial herbicides directly synthesized from this compound are not prominently documented, the broader class of fluorinated phenols and their derivatives are crucial intermediates in herbicide manufacturing. For example, various substituted phenoxy compounds are known to possess herbicidal activity. Patents related to herbicidal compositions often list a wide range of substituted phenols as potential components or starting materials. One patent for synergistic herbicidal mixtures includes N-[4-chloro-2-fluoro-5-(1-methyl-prop-2-yn-1-yl-oxy)phenyl]-3,4,5,6-tetrahydrophthalimide, highlighting the use of complex fluorinated phenyl structures in modern herbicides. google.com The synthesis of such complex molecules often involves multiple steps where a simpler fluorinated phenol could be a key building block.

Fungicides

Similar to its role in herbicide synthesis, this compound and related compounds are potential precursors for fungicides. The incorporation of fluorine into the structure of a fungicide can enhance its efficacy and stability. Many modern fungicides are complex molecules that are built upon simpler aromatic scaffolds. While direct evidence of this compound's use in a specific commercial fungicide is scarce in publicly available literature, the general importance of fluorinated aromatics in this sector is well-established. For instance, a patent for nanoformulations for plants includes a wide array of chemical compounds that can be used as fungicides, demonstrating the diversity of structures employed in this field. google.com

Material Science Applications

Development of Advanced Materials

Information regarding the use of 3-Fluoro-4-methylphenol in the development of advanced materials is not available in the reviewed scientific literature.

Coatings and Polymers with Enhanced Resistance

There are no documented studies or findings on the application of this compound in the formulation of coatings or polymers with enhanced resistance.

Analytical Chemistry Research

Detection and Quantification of Fluorinated Substances

The detection and quantification of fluorinated substances, including compounds like 3-fluoro-4-methylphenol, are critical in environmental monitoring and biological studies. A variety of sophisticated analytical techniques are employed for this purpose, each offering distinct advantages in sensitivity, specificity, and application.

Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are cornerstone techniques. For phenolic compounds, GC-MS is a well-established method. chemtest.comepa.gov To enhance sensitivity and specificity for fluorinated phenols, derivatization techniques can be employed. One such method involves introducing additional fluorine elements into the phenol (B47542) structure to increase electronegativity, followed by analysis using gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS), which can achieve detection limits below 0.10 μg/L. researchgate.net Another approach is derivatization with pentafluorobenzyl bromide (PFBBr), where the resulting pentafluorobenzyl ethers are analyzed by GC, often with an electron capture detector (ECD). epa.govsettek.com

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F NMR, is another powerful tool for the analysis of organofluorine compounds. nih.govnih.govresearchgate.net The ¹⁹F isotope has a high intrinsic sensitivity, nearly comparable to that of protons (¹H), and its chemical shift is highly sensitive to the molecular environment, spanning a wide range. nih.govbeilstein-journals.org This sensitivity results in significant changes in chemical shifts even with minor biochemical modifications, reducing the likelihood of signal overlap. nih.gov Consequently, ¹⁹F NMR is highly suitable for identifying and quantifying fluorinated compounds and their metabolites directly in complex mixtures, such as crude culture supernatants, without extensive sample purification. beilstein-journals.orgnih.gov Studies have demonstrated its utility in tracking the biodegradation of fluorophenols and identifying metabolites like fluorocatechols and fluoromuconates. nih.govnih.govresearchgate.net

The table below summarizes key analytical techniques used for the detection and quantification of fluorinated phenols.

| Analytical Technique | Principle | Common Detector | Key Advantages |

| GC-MS | Separates volatile compounds based on their physicochemical properties, followed by mass-based detection and identification. chemtest.com | Mass Spectrometer (MS) | High resolution and sensitivity; provides structural information. settek.com |

| LC-MS/MS | Separates compounds in a liquid phase, followed by tandem mass spectrometry for high specificity and sensitivity. | Tandem Mass Spectrometer (MS/MS) | "Gold standard" for many trace analyses; suitable for non-volatile compounds. |

| ¹⁹F NMR | Measures the nuclear magnetic resonance of the ¹⁹F nucleus, providing structural and quantitative information. nih.gov | NMR Detector | High sensitivity to fluorine's chemical environment; non-destructive; requires minimal sample prep. beilstein-journals.orgnih.gov |

| GC-ECD | A GC technique that uses an electron capture detector, which is highly sensitive to electronegative compounds like halogenated molecules. epa.gov | Electron Capture Detector (ECD) | Extremely high sensitivity for halogenated compounds. epa.gov |

Use as a Reference Standard in Analytical Methods

In quantitative analytical chemistry, reference standards are materials of known purity and concentration used to calibrate instruments and validate analytical methods. For the analysis of fluorinated compounds, a stable, pure substance is required to ensure the accuracy and reliability of measurements. This compound is commercially available from various chemical suppliers with specified purity levels (e.g., 97%), making it suitable for use as a reference standard in methods developed for its detection or for the analysis of structurally related fluorinated phenols. lookchem.comfishersci.fi

An internal standard is a type of reference standard added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For quantitative ¹⁹F NMR, compounds that are soluble in the same solvent as the analyte and have a sharp, distinct signal away from the resonances of the target compounds are ideal. nih.gov

For example, in studies quantifying fluorinated phenols and their metabolites using ¹⁹F NMR, hexafluorobenzene (B1203771) (HFB) has been successfully used as an internal standard. nih.govacs.org The HFB is often enclosed in a sealed capillary tube and placed inside the NMR tube with the sample. This allows for quantification without direct contact or reaction with the sample matrix. nih.govacs.org Similarly, trifluoroacetic acid (TFA) has been selected as an internal standard for the purity assessment of fluorinated pharmaceuticals due to its good solubility and a sharp, well-separated signal.

The use of such standards is crucial for obtaining accurate quantitative data, as demonstrated in the ¹⁹F-NMR analysis of fluorinated pharmaceuticals and the monitoring of fluorophenol photolysis, where complete fluorine mass balances were achieved. nih.gov

| Internal Standard | Typical Application | Chemical Shift (Reference) | Rationale for Use |

| Hexafluorobenzene (HFB) | ¹⁹F NMR analysis of fluorinated phenols and pharmaceuticals. nih.govacs.org | -164.9 ppm nih.govacs.org | Chemically inert; single sharp resonance in a region often free of other signals. |

| Trifluoroacetic Acid (TFA) | ¹⁹F NMR for purity assessment of fluorinated pharmaceuticals. | ~ -75.0 ppm | Good solubility; sharp, distinct signal well-separated from many analytes. |

| 2,4-Dibromophenol | GC analysis of phenols (as a surrogate standard). epa.gov | N/A | Added to samples before extraction to monitor method performance. epa.gov |

Volatile Organic Compound (VOC) Assessment in Biological Samples

Volatile organic compounds (VOCs) are carbon-based chemicals that have a high vapor pressure at room temperature. researchgate.net In medicine, VOCs present in biological samples like urine, feces, and breath are gaining significant attention as potential non-invasive biomarkers for diagnosing and monitoring diseases. semanticscholar.orgworktribe.comnih.govmdpi.comowlstonemedical.com These compounds are often the end products of metabolic processes, both from human cells and the gut microbiome. semanticscholar.orgnih.gov Alterations in these metabolic pathways due to disease can lead to changes in the profile of emitted VOCs, providing a "chemical fingerprint" of a specific pathological state. researchgate.netnih.gov

Research into gastrointestinal diseases has identified specific VOC profiles associated with conditions such as inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and infectious diarrhea. nih.gov In this context, this compound has been noted as a VOC of interest. Specifically, studies using gas chromatography-mass spectrometry (GC-MS) on stool samples infected with Campylobacter jejuni have shown increased concentrations of various phenols.

The analysis of VOCs from biological matrices is typically performed using analytical platforms like GC-MS, which separates the volatile compounds before identifying them based on their mass spectrum. nih.govmdpi.com Other techniques include selected ion flow tube mass spectrometry (SIFT-MS) and electronic nose devices, which use sensor arrays to detect patterns of VOCs. nih.govnih.gov Urine is considered a particularly useful sample type as it is easy to collect non-invasively and contains metabolic effluent from systemic circulation. researchgate.netnih.govnih.gov

The table below lists several VOCs that have been associated with infectious diarrhea in research studies.

| Volatile Organic Compound (VOC) | Associated Condition/Finding |

| Phenols (general class) | Increased concentrations in C. jejuni-infected stool. |

| Organic Acids | Increased concentrations in C. jejuni-infected stool. |

| Indoles | Increased concentrations in C. jejuni-infected stool. |

| Ethyl dodecanoate | Associated with Rotavirus-infected stool. |

| Propan-1-ol | Identified as a potential biomarker for IBD. nih.gov |

| 1-Methyl-4-propan-2-ylcyclohexa-1,4-diene | Identified as a potential biomarker for IBD. nih.gov |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of novel molecules with specific properties. arxiv.org For derivatives of 3-Fluoro-4-methylphenol, machine learning (ML) models can accelerate the discovery of new compounds with enhanced biological activity or material properties. engineering.com By training algorithms on large datasets of chemical structures and their corresponding activities, AI can predict the efficacy of hypothetical derivatives, thereby prioritizing synthetic efforts on the most promising candidates.

This computational approach allows for the exploration of a vast chemical space to identify molecules with targeted characteristics. arxiv.org Explainable AI techniques can further provide insights into the structure-activity relationships, guiding chemists in the rational design of next-generation compounds based on the this compound scaffold. arxiv.org This synergy between machine learning and human expertise can significantly reduce the time and resources required for developing new functional molecules. engineering.com

Table 1: AI/ML Workflow in Designing this compound Derivatives

| Phase | Description | AI/ML Tools and Techniques | Potential Outcome |

|---|---|---|---|

| 1. Data Collection & Curation | Gathering existing data on fluorinated phenols, their properties, and biological activities. | Automated data extraction from literature, chemical databases. | A structured dataset for model training. |

| 2. Model Training | Developing predictive models based on the curated dataset. | Quantitative Structure-Activity Relationship (QSAR) models, deep learning neural networks. | A predictive model that correlates molecular structure with desired properties. |

| 3. Virtual Screening | Using the model to predict the properties of a large library of virtual this compound derivatives. | High-throughput virtual screening algorithms. | A short-list of promising candidate molecules for synthesis. |

| 4. De Novo Design | Generating entirely new molecular structures with optimized properties. | Generative adversarial networks (GANs), recurrent neural networks (RNNs). | Novel derivatives with potentially superior performance. |

| 5. Synthesis & Validation | Synthesizing the top-ranked virtual candidates and performing experimental validation. | AI-assisted synthesis planning. | Experimental confirmation of predicted properties and identification of lead compounds. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The synthesis of this compound and its derivatives involves precise chemical transformations. Future research will increasingly rely on advanced spectroscopic techniques for in situ (in the reaction mixture) monitoring to optimize these processes. spectroscopyonline.com Techniques such as Nuclear Magnetic Resonance (NMR), Raman, and infrared (IR) spectroscopy allow for real-time analysis of reaction kinetics, intermediate formation, and product yield without the need for sample extraction. spectroscopyonline.comacs.org

This approach, often integrated into flow chemistry systems, provides a wealth of data that can be used to understand reaction mechanisms and improve control over reaction parameters. acs.org For instance, ¹⁹F NMR is particularly powerful for monitoring fluorination reactions in real-time, helping to enhance efficiency and minimize waste. researchgate.netmagritek.com The implementation of these Process Analytical Technologies (PAT) is crucial for developing robust, scalable, and safer synthetic protocols. acs.org

Table 2: Comparison of Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Principle | Application in this compound Synthesis | Advantages |

|---|---|---|---|

| FT-IR/NIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. spectroscopyonline.com | Monitoring the concentration of reactants, products, and key functional groups. | Fast, non-destructive, and can be used with fiber-optic probes. spectroscopyonline.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. spectroscopyonline.com | Tracking changes in chemical bonds and molecular structure, suitable for aqueous and solid-phase reactions. | Provides complementary information to IR; less interference from water. spectroscopyonline.com |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. magritek.com | Provides detailed structural information, ideal for identifying intermediates and byproducts. ¹⁹F NMR is specific for fluorinated compounds. researchgate.netmagritek.com | Highly specific and quantitative, enabling detailed mechanistic studies. magritek.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Detecting trace-level intermediates and confirming the mass of products in real-time. | High sensitivity and specificity. |

Exploration of Novel Biological Targets and Therapeutic Areas

While this compound serves as a valuable chemical intermediate, its core structure holds potential for the development of new biologically active molecules. Future research is expected to focus on synthesizing derivatives and screening them against novel biological targets to address unmet medical needs. The introduction of fluorine can alter a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.

Research into related fluorinated compounds suggests potential therapeutic avenues. For example, some pyrazole (B372694) derivatives containing a fluorinated phenyl moiety have shown antimicrobial and antifungal activities. Similarly, other fluorinated phenols have been used as building blocks for compounds designed to modulate specific biological pathways, such as the ROR-gamma-t pathway, which is relevant in immunology. nbinno.com This indicates that libraries of this compound derivatives could be screened for a wide range of activities, including anticancer, anti-inflammatory, and antibacterial effects. ijmm.ir

Table 3: Potential Therapeutic Areas for this compound Derivatives

| Potential Therapeutic Area | Biological Target/Mechanism of Action | Rationale Based on Related Compounds |

|---|---|---|

| Infectious Diseases | Enzyme inhibition in bacteria or fungi. | Fluorinated pyrazole and thiadiazole derivatives have demonstrated antibacterial and antifungal properties. ijmm.ir |

| Oncology | Kinase inhibition, apoptosis induction. | Many small-molecule kinase inhibitors feature a fluorinated phenyl ring to enhance binding affinity. |

| Immunology & Inflammation | Modulation of nuclear receptors (e.g., RORγt) or inflammatory enzymes. | Related fluorinated phenols are intermediates for RORγt modulators. nbinno.com |

| Neuroscience | Targeting receptors or enzymes in the central nervous system (CNS). | The fluorine atom can improve blood-brain barrier permeability, a key feature for CNS-acting drugs. |

Development of Eco-friendly Production and Degradation Technologies

In line with the principles of green chemistry, a significant future trend is the development of sustainable methods for both the production and degradation of this compound. Research efforts will likely focus on creating synthetic routes that minimize hazardous waste, reduce energy consumption, and utilize renewable resources. sciencedaily.comthedelawarepost.com This includes the use of catalytic methods to replace stoichiometric reagents and the exploration of safer, biodegradable solvents. mdpi.com

Furthermore, understanding the environmental fate of organofluorine compounds is critical. nih.gov The carbon-fluorine bond is exceptionally stable, which can lead to environmental persistence. chemicalbook.comacs.org Future research will explore bioremediation strategies, identifying or engineering microorganisms and enzymes capable of cleaving the C-F bond and degrading fluorophenols. semanticscholar.orgresearchgate.net Developing "benign by design" approaches, where the biodegradability of a molecule is considered during the initial design phase, represents a paramount goal for sustainable chemistry. acs.org

Table 4: Eco-Friendly Strategies for the Lifecycle of this compound

| Lifecycle Stage | Green Chemistry Strategy | Specific Research Direction | Expected Benefit |

|---|---|---|---|

| Synthesis | Catalysis | Developing transition-metal or enzyme-catalyzed fluorination and functionalization reactions. mdpi.com | Higher efficiency, lower waste, and milder reaction conditions. |

| Synthesis | Alternative Solvents | Investigating the use of supercritical fluids, ionic liquids, or water as reaction media. | Reduced use of volatile organic compounds (VOCs). |

| Degradation | Bioremediation | Screening for microbial consortia or enzymes that can metabolize fluorinated phenols. semanticscholar.orgresearchgate.net | Natural attenuation of environmental contamination. |

| Degradation | Advanced Oxidation Processes | Using methods like photocatalysis or ozonolysis to break down the aromatic ring and C-F bond. | Effective removal from wastewater streams. |

Q & A

Q. What are the established synthetic routes for 3-fluoro-4-methylphenol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via MOM-protection of phenol derivatives followed by radical bromination. For example, MOM-protection of this compound (128 ) with NBS and AIBN under controlled radical conditions yields intermediates like 2-(2-(bromomethyl)-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (130 ) . Key factors affecting yield include temperature control (to prevent side reactions) and rapid purification to avoid intermediate degradation.

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Radical bromination | NBS, AIBN, 70–80°C | 75–85% | |

| Electrophilic substitution | HF-pyridine, methyl iodide | 60–70% |

Q. How is this compound characterized analytically, and what spectral markers are critical for validation?

- Methodological Answer : Key techniques include:

- NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm), fluorine coupling (³J~H-F~ ≈ 8–10 Hz), and methyl groups (δ 2.3–2.5 ppm).

- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ = 142.05) confirm purity and molecular weight .

- FT-IR : O-H stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a precursor in designing fluorinated bioactive molecules. Its methyl and fluorine groups enhance lipophilicity and metabolic stability, making it valuable in anti-inflammatory and anticancer agent development. For example, it is alkylated to create boronic ester intermediates for proteasome inhibitors .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and methyl groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The fluorine atom (strongly electron-withdrawing) directs electrophiles to the meta position, while the methyl group (electron-donating) favors para substitution. Competitive directing effects require careful optimization:

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity of starting materials : Trace moisture degrades brominating agents (e.g., NBS).

- Analytical methods : HPLC vs. GC purity assessments can vary by 5–10%.

- Reaction scaling : Batch vs. continuous flow systems (industrial) affect heat dissipation and side reactions .

Mitigation includes standardizing reagents (e.g., anhydrous solvents) and cross-validating analytical data .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?